Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]-
Description
The compound "Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]-" is a selenoorganic derivative of ethanone characterized by a cyclobutene ring system substituted with an ethylseleno (-SeC₂H₅) group at position 2 and a phenyl group at position 2. This structure combines a strained cyclobutene ring with a selenium-containing substituent, which may confer unique electronic and steric properties.
Key structural features include:
- Cyclobutene ring: A four-membered unsaturated ring contributing to strain and reactivity.
- Ethylseleno group: A rare selenium-based substituent, which may enhance nucleophilicity or redox activity compared to sulfur or oxygen analogs.
Properties
CAS No. |
820963-06-2 |
|---|---|
Molecular Formula |
C14H16OSe |
Molecular Weight |
279.25 g/mol |
IUPAC Name |
1-(2-ethylselanyl-3-phenylcyclobut-2-en-1-yl)ethanone |
InChI |
InChI=1S/C14H16OSe/c1-3-16-14-12(10(2)15)9-13(14)11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3 |
InChI Key |
PQDLMVAXBACWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Se]C1=C(CC1C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- typically involves multiple steps, starting with the preparation of the cyclobutene ring followed by the introduction of the ethylseleno and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding selenoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethylseleno group to ethylselenol or other reduced forms.
Substitution: The phenyl and ethylseleno groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its potential medicinal properties, such as anti-cancer or anti-inflammatory effects, is ongoing.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- exerts its effects involves interactions with specific molecular targets. The ethylseleno group can participate in redox reactions, influencing cellular oxidative stress pathways. The phenyl group may interact with various enzymes or receptors, modulating their activity. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.
Comparison with Similar Compounds
Structural Analogues in the Hydroxyacetophenone Family
lists several hydroxyacetophenones, such as 1-(4-Hydroxyphenyl)-2,2,2-triphenylethanone and 1-[3-[(3-Acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxy-5-(3-methyl-2-butenyl)phenyl]-1-butanone. These compounds share the ethanone core but differ in substituents:
- Functional groups: Hydroxyl, methoxy, and prenyl groups dominate, contrasting with the ethylseleno and phenyl groups in the target compound.
- Reactivity: Hydroxyacetophenones often participate in hydrogen bonding and oxidation reactions, whereas the ethylseleno group may confer redox activity or metal coordination properties .
Chloro- and Trifluoro-Substituted Ethanones
and highlight ethanones with halogenated substituents:
- 2-CHLORO-1-[2-(3-CHLOROPHENYL)-1H-INDOL-3-YL]ETHANONE (): Features a chloro-substituted indole ring, with a molar mass of 304.17 g/mol. Its reactivity likely involves electrophilic aromatic substitution, contrasting with the selenium-mediated pathways of the target compound.
- 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone (): Contains electron-withdrawing trifluoro and amino groups, influencing acidity and fluorescence properties. The ethylseleno group in the target compound may instead act as a soft nucleophile .
Selenium vs. Sulfur/Oxygen Analogues
Cyclobutene-Containing Compounds
The strained cyclobutene ring in the target compound contrasts with more common cyclohexene or aromatic systems in other ethanones (e.g., ). Strain energy in cyclobutene may increase reactivity, favoring ring-opening or cycloaddition reactions.
Data Table: Comparative Properties of Selected Ethanone Derivatives
Biological Activity
Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on various aspects such as synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- is . The presence of the ethylselenium group is significant as selenium-containing compounds are known for their diverse biological activities, including antioxidant properties and potential anticancer effects.
Biological Activity Overview
Research indicates that compounds containing selenium can exhibit a range of biological activities, including:
- Antioxidant Activity : Selenium is known to play a crucial role in the antioxidant defense system. It helps in the reduction of oxidative stress by modulating the activity of various antioxidant enzymes.
- Anticancer Potential : Selenium compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The unique structure of Ethanone may enhance its efficacy compared to other selenium-containing compounds.
The biological activity of Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : Selenium compounds can influence ROS levels, which are critical in cancer development and progression. By modulating these levels, Ethanone may exert protective effects on normal cells while targeting cancerous cells.
- Gene Expression Regulation : Some studies suggest that selenium can affect the expression of genes involved in cell cycle regulation and apoptosis. This may lead to enhanced tumor suppression.
- Enzyme Interaction : The compound may interact with various enzymes involved in metabolic processes, potentially altering their activity and contributing to its biological effects.
Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capability of various selenium compounds, including derivatives similar to Ethanone. The results indicated that these compounds significantly reduced lipid peroxidation in vitro, suggesting a strong antioxidant potential.
Study 2: Anticancer Efficacy
In another study focusing on the anticancer properties of selenium-containing compounds, Ethanone was evaluated for its ability to induce apoptosis in breast cancer cell lines. The findings demonstrated that treatment with Ethanone led to increased caspase activity and DNA fragmentation, indicative of apoptotic cell death.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
